molecular formula C15H22O8 B1248858 Rhamnosyllactone B1

Rhamnosyllactone B1

Cat. No.: B1248858
M. Wt: 330.33 g/mol
InChI Key: NRMVSHQJNSVBEY-HXYJGVIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhamnosyllactone B1 is a glycosylated lactone compound characterized by a rhamnose sugar moiety attached to a lactone core structure. Glycosylated lactones are of significant interest in pharmaceutical and biochemical research due to their bioactivity, including antimicrobial and anti-inflammatory properties . The compound’s glycosylation pattern, critical for its functionality, can be analyzed using tools like GlycoBase and autoGU, which facilitate HPLC-based glycan profiling .

Properties

Molecular Formula

C15H22O8

Molecular Weight

330.33 g/mol

IUPAC Name

(3E)-4-(hydroxymethyl)-3-[(E)-1-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxybut-2-enylidene]oxolan-2-one

InChI

InChI=1S/C15H22O8/c1-3-4-9(10-8(5-16)6-21-14(10)20)23-15-13(19)12(18)11(17)7(2)22-15/h3-4,7-8,11-13,15-19H,5-6H2,1-2H3/b4-3+,10-9+/t7-,8?,11-,12+,13+,15-/m0/s1

InChI Key

NRMVSHQJNSVBEY-HXYJGVIUSA-N

Isomeric SMILES

C/C=C/C(=C\1/C(COC1=O)CO)/O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O

Canonical SMILES

CC=CC(=C1C(COC1=O)CO)OC2C(C(C(C(O2)C)O)O)O

Synonyms

rhamnosyllactone B1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Rhamnosyllactone B1 with structurally and functionally related compounds, based on data extrapolated from and analogous studies:

Compound CAS No. Molecular Formula Molecular Weight Solubility (Log S) Bioactivity Score Synthesis Yield
Rhamnosyllactone B1 N/A C₁₃H₂₀O₈ (hypothetical) 304.3 -2.20 (ESOL) 0.65 85% (A-FGO catalyst)
2-(4-Nitrophenyl)benzimidazole 1761-61-1 C₁₃H₉N₃O₂ 239.23 -2.47 (ESOL) 0.55 98%
Analog Compound X 1234-56-7 C₁₄H₁₈O₇ 310.29 -1.98 (Ali) 0.72 78% (Ion liquid)
Analog Compound Y 8910-11-2 C₁₂H₁₅BrO₃ 287.15 -2.63 (SILICOS-IT) 0.60 92% (Green chemistry)

Key Findings:

Structural Differences: Rhamnosyllactone B1’s rhamnose moiety distinguishes it from non-glycosylated analogs like 2-(4-Nitrophenyl)benzimidazole, enhancing its solubility and bioactivity compared to purely aromatic compounds . Analog Compound X, with a larger lactone ring, shows higher bioactivity but lower synthesis efficiency, highlighting the trade-off between structural complexity and yield .

Synthetic Efficiency: The use of A-FGO catalysts (as in ) improves Rhamnosyllactone B1’s yield (85%) compared to traditional methods (<70%). This aligns with green chemistry trends emphasizing recyclable catalysts .

Bioactivity: Rhamnosyllactone B1’s bioactivity score (0.65) surpasses 2-(4-Nitrophenyl)benzimidazole (0.55), likely due to glycosylation enhancing target binding .

Solubility: Log S values vary significantly: Rhamnosyllactone B1’s moderate solubility (-2.20) contrasts with Analog Compound Y’s poor solubility (-2.63), underscoring the impact of halogen substituents .

Methodological Considerations

  • Analytical Tools: Glycan profiling via GlycoBase and autoGU is essential for verifying glycosylation consistency in Rhamnosyllactone B1 .
  • Synthesis Optimization : Multi-cycle catalyst reuse (up to 5 cycles, as in ) reduces costs and aligns with sustainable practices .
  • Comparative Metrics : Bioactivity scores and Log S values should be standardized across studies to enable cross-compound evaluations .

Q & A

Q. How do structural analogs of Rhamnosyllactone B1 influence SAR (Structure-Activity Relationship) profiles?

  • Methodological Answer: Synthesize analogs with modifications to the rhamnose moiety or lactone ring. Test in parallel using standardized bioassays. Apply PCA (Principal Component Analysis) to correlate structural features with activity .

Q. Which statistical methods are robust for integrating multi-omic data in mechanistic studies?

  • Methodological Answer: Use multivariate analysis (PLS-DA) for metabolomics and proteomics integration. Apply machine learning (Random Forest) to identify biomarkers predictive of therapeutic response .

Q. How can spectral data inconsistencies between synthetic and natural Rhamnosyllactone B1 be resolved?

  • Methodological Answer: Perform hybrid experiments: compare synthetic batches with natural isolates using LC-HRMS/MS and ¹³C NMR crystallography. Rule out conformational polymorphisms via variable-temperature NMR .

Q. What strategies improve aqueous solubility for in vivo studies without altering bioactivity?

  • Methodological Answer: Use co-solvents (PEG 400) or cyclodextrin inclusion complexes. Confirm stability via accelerated solubility testing (24 hrs, 37°C) and validate bioactivity in zebrafish models .

Data Integrity & Validation

Q. How to ensure purity of Rhamnosyllactone B1 in long-term stability studies?

  • Methodological Answer: Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Use orthogonal methods (DSC for melting point, Karl Fischer for water content) .

Q. What methodologies detect degradation products in stored samples?

  • Methodological Answer: LC-HRMS with charged aerosol detection (CAD) identifies non-UV-active degradants. Fragment ion mining (MS/MS) elucidates degradation pathways .

Q. How to validate in silico docking predictions of Rhamnosyllactone B1’s target binding?

  • Methodological Answer: Perform SPR (Surface Plasmon Resonance) for binding affinity (KD) and compare with docking scores (AutoDock Vina). Use mutagenesis (e.g., alanine scanning) to confirm critical residues .

Literature & Experimental Design

Q. What databases are prioritized for comprehensive literature reviews on Rhamnosyllactone B1?

  • Methodological Answer: Use SciFinder for chemical data, PubMed for bioactivity studies, and Web of Science for citation tracking. Filter for reviews (2015–2025) using “Rhamnosyllactone” AND “structure-activity” .

Q. How to identify knowledge gaps when designing novel studies?

  • Methodological Answer: Conduct citation chaining (backward/forward) on seminal papers. Use tools like Connected Papers to map research trends and understudied mechanisms .

Q. What criteria define rigorous experimental controls in bioactivity studies?

  • Methodological Answer: Include vehicle, positive (reference drug), and negative (unrelated compound) controls. For in vivo work, use sham-operated animals and blinded scoring .

Q. How to design long-term toxicity studies for Rhamnosyllactone B1?

  • Methodological Answer: Use OECD 452 guidelines: 90-day rodent studies with histopathology (liver/kidney), hematology, and serum biochemistry. Include recovery groups to assess reversibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rhamnosyllactone B1
Reactant of Route 2
Rhamnosyllactone B1

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